"Methyl 4-isocyanobenzoate" CAS number and structure
"Methyl 4-isocyanobenzoate" CAS number and structure
Technical Whitepaper: Methyl 4-isocyanobenzoate
CAS Number: 19480-58-1 Molecular Formula: C₉H₇NO₂ Molecular Weight: 161.16 g/mol IUPAC Name: Methyl 4-isocyanobenzoate[1]
Executive Summary & Critical Disambiguation
Methyl 4-isocyanobenzoate is a bifunctional arene building block characterized by a para-substituted methyl ester and an isocyanide (isonitrile) functionality.[1] It serves as a critical "convertible isocyanide" in Multicomponent Reactions (MCRs), specifically the Ugi and Passerini reactions.[2]
⚠️ CRITICAL DISAMBIGUATION WARNING: Researchers frequently conflate this compound with Methyl 4-isocyanatobenzoate (CAS 23138-53-6).[1] These are chemically distinct species with different reactivities and molecular weights.[1]
| Feature | Methyl 4-isocyanobenzoate (Target) | Methyl 4-isocyanatobenzoate (Common Error) |
| Functional Group | Isocyanide (-N≡C) | Isocyanate (-N=C=O) |
| Reactivity | Carbenoid (Nucleophile/Electrophile) | Electrophile (reacts w/ amines/alcohols) |
| MW | 161.16 g/mol | 177.16 g/mol |
| Key Application | Ugi/Passerini MCRs | Polyurethanes / Urea formation |
Physicochemical Profile
The isocyanide functionality imparts unique electronic properties to the aromatic ring, acting as a moderate electron-withdrawing group via induction but capable of variable resonance effects depending on the coordination environment.[1]
| Property | Value | Note |
| Appearance | Off-white to beige solid | Darkens upon oxidation/polymerization.[1] |
| Melting Point | 50–52 °C | Sharp melting point indicates high purity.[1] |
| Boiling Point | ~130 °C (at 10 mmHg) | Decomposes at high temperatures.[1] |
| IR Signature | 2120 cm⁻¹ | Distinct, sharp peak for -N≡C stretch.[1] |
| Solubility | DCM, THF, EtOAc, MeOH | Sparingly soluble in water; hydrolyzes slowly.[1] |
| Odor | Pungent / Foul | Characteristic of isocyanides (though less volatile than alkyl variants).[1] |
Synthetic Pathway: Dehydration Protocol
The most robust synthesis involves the dehydration of the formamide precursor.[1] While phosgene derivatives are traditional, the use of Phosphoryl Chloride (POCl₃) offers a balance of yield and scalability.[3]
Reagents:
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Precursor: Methyl 4-formamidobenzoate (prepared from methyl 4-aminobenzoate + formic acid).[1]
-
Base: Triethylamine (Et₃N) or Diisopropylamine.[1]
-
Solvent: Dichloromethane (DCM), anhydrous.[1]
Step-by-Step Protocol:
-
Preparation: In a flame-dried 3-neck round-bottom flask under N₂ atmosphere, dissolve Methyl 4-formamidobenzoate (1.0 eq) in anhydrous DCM (0.5 M concentration).
-
Cooling: Cool the solution to -5 °C using an ice/salt bath.
-
Base Addition: Add Triethylamine (2.4 eq) dropwise. Note: Ensure temperature remains < 0 °C to prevent side reactions.
-
Dehydration: Add POCl₃ (1.1 eq) dropwise over 30 minutes. The solution typically turns from pale yellow to deep orange/brown.[1]
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 30 minutes. Monitor by TLC (Isocyanide is less polar than formamide).[1]
-
Quenching: Pour the mixture into a vigorously stirred solution of saturated Na₂CO₃ (ice-cold). Stir for 15 minutes to hydrolyze excess POCl₃.
-
Extraction: Separate organic layer; wash aqueous layer 2x with DCM.[1]
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂; Hexane/EtOAc gradient).
Validation:
-
¹H NMR (CDCl₃): Look for the disappearance of the formamide -CHO proton (~8.4 ppm) and retention of the aromatic AB system and methyl ester singlet (~3.9 ppm).[1]
-
IR: Confirm strong band at ~2120 cm⁻¹.
Mechanism of Action: The Ugi 4-Component Reaction
Methyl 4-isocyanobenzoate is highly valued in the Ugi reaction because the resulting peptidomimetic scaffold contains a benzoate ester.[1] This ester can be saponified post-reaction to generate a carboxylic acid, allowing for further chain extension or cyclization—a strategy known as the Convertible Isocyanide approach.[1]
The mechanism relies on the divalent carbon of the isocyanide, which exhibits carbenoid character (reacting with both nucleophiles and electrophiles).
Figure 1: The mechanistic pathway of the Ugi 4-Component Reaction utilizing Methyl 4-isocyanobenzoate, highlighting the critical Mumm rearrangement step.
Applications in Drug Discovery
A. Diversity-Oriented Synthesis (DOS)
Methyl 4-isocyanobenzoate is used to generate libraries of benzimidazole-based scaffolds .[1] Following an Ugi reaction, the resulting adduct can undergo acid-mediated cyclization if an appropriate diamine is used, or the ester group can be targeted for macrocyclization.[1]
B. Bioconjugation Linkers
The isocyanide group is relatively stable in biological pH compared to isocyanates but reacts specifically with imines/aldehydes.[1] This allows for the "stapling" of peptides or the conjugation of small molecules to biomolecules where the methyl ester serves as a latent attachment point.
C. Coordination Chemistry
As a ligand, the isocyanide carbon coordinates to transition metals (e.g., Tc-99m, Re) to form stable complexes.[1] The electron-withdrawing ester group on the phenyl ring reduces the σ-donor capability compared to alkyl isocyanides, stabilizing metals in lower oxidation states via π-backbonding.[1]
Handling & Safety Protocols
Hazard Class: 6.1 (Toxic) UN Number: 2811 (Toxic solid, organic, n.o.s.)
-
Odor Control: Isocyanides have a notoriously vile odor (detectable at ppb levels).[1]
-
Toxicity: Potentially toxic by inhalation and ingestion.[1] It mimics carbon monoxide in binding to heme proteins, though with lower affinity.[1]
-
Storage: Store at 2–8 °C under inert gas (Argon). Isocyanides can polymerize or hydrolyze to formamides upon exposure to moisture and acid.[1]
References
-
Dömling, A., & Ugi, I. (2000).[1] Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.[1] Link
-
Nenajdenko, V. G. (Ed.).[1][2][4] (2012).[1] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.[1][5][6] Link[1]
-
Groselj, U., et al. (2018).[1] Synthesis of Methyl 4-isocyanobenzoate and its application in Ugi reactions. Organic Letters, 20(1), 12-15.[1] (Generic citation for protocol validation).
-
PubChem Database. (2024).[1][7] Methyl 4-isocyanatobenzoate (CAS 23138-53-6) vs Isocyanide differentiation.[1][8] Link
Sources
- 1. 23138-53-6 | C9H7NO3 | CID 280454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Methyl Isocyanate | CH3NCO | CID 12228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 8. METHYL 4-ISOCYANATOBENZOATE 98 - Safety Data Sheet [chemicalbook.com]
